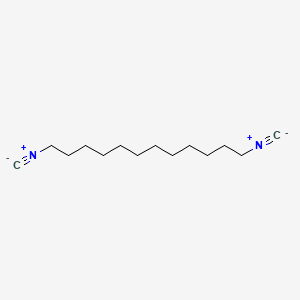
1,12-Diisocyanododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,12-Diisocyanododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a dodecane chain. This compound is primarily used in the production of polymers and other materials due to its reactive isocyanate groups.
準備方法
Synthetic Routes and Reaction Conditions
1,12-Diisocyanododecane can be synthesized through the reaction of 1,12-dodecanediol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The reaction can be represented as follows:
HO-(CH2)12-OH+2COCl2→OCN-(CH2)12-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions
1,12-Diisocyanododecane undergoes several types of chemical reactions, primarily due to the reactivity of its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
科学的研究の応用
1,12-Diisocyanododecane has various applications in scientific research and industry:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Material Science: Employed in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: Utilized in the manufacture of foams, elastomers, and other materials with specific mechanical properties.
作用機序
The mechanism of action of 1,12-diisocyanododecane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various products such as urethanes and ureas. The reactivity of the isocyanate groups allows the compound to participate in polymerization reactions, forming long-chain polymers with specific properties.
類似化合物との比較
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a shorter carbon chain.
1,8-Diisocyanatooctane: A diisocyanate with an intermediate carbon chain length.
1,10-Diisocyanatodecane: A diisocyanate with a similar structure but a shorter carbon chain.
Uniqueness
1,12-Diisocyanododecane is unique due to its longer carbon chain, which can impart different mechanical and chemical properties to the polymers and materials it forms. The longer chain length can result in increased flexibility and toughness in the resulting materials, making it suitable for specific applications where these properties are desired.
特性
CAS番号 |
77500-26-6 |
|---|---|
分子式 |
C14H24N2 |
分子量 |
220.35 g/mol |
IUPAC名 |
1,12-diisocyanododecane |
InChI |
InChI=1S/C14H24N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h3-14H2 |
InChIキー |
DERITGPZODCLBE-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCCCCCCCCCCC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


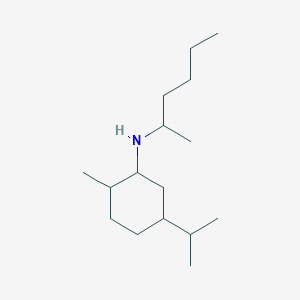
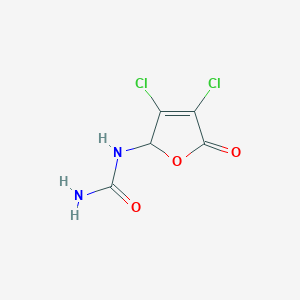
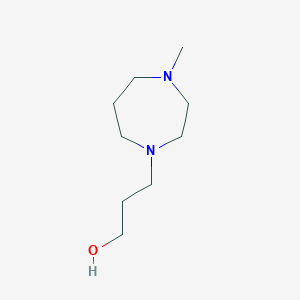
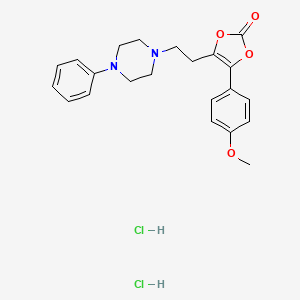
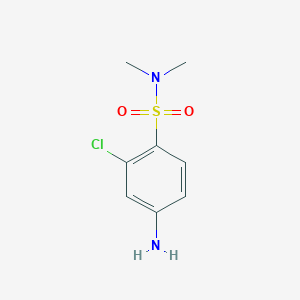
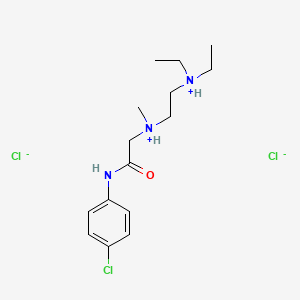
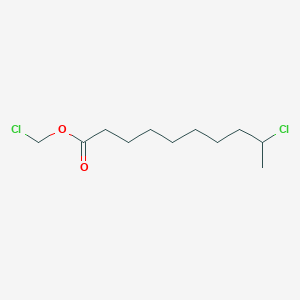
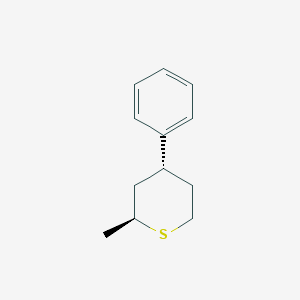
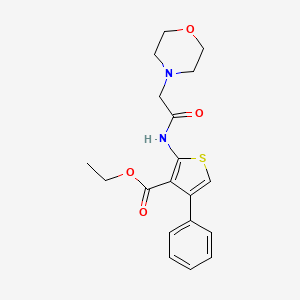
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
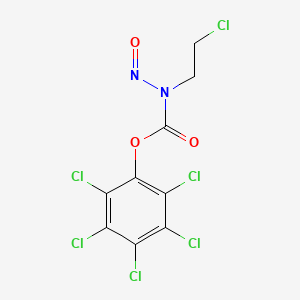
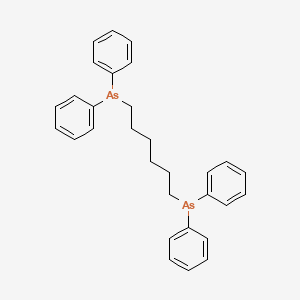
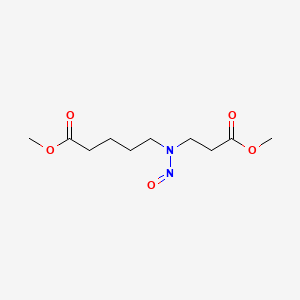
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
